8-Azidoadenosine 5'-monophosphate

Glycogen Phosphorylase Allosteric Regulation Enzyme Activation

8-Azidoadenosine 5'-monophosphate (8-N3-AMP) is a photoreactive analog of adenosine 5'-monophosphate (AMP), belonging to the class of 8-azidopurine nucleotides. This compound is characterized by an azido group at the 8-position of the adenine ring, enabling its use as a photoaffinity label for the covalent modification of AMP-binding proteins upon UV irradiation.

Molecular Formula C10H13N8O7P
Molecular Weight 388.23 g/mol
Cat. No. B1254399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Azidoadenosine 5'-monophosphate
Synonyms8-azidoadenosine 5'-monophosphate
Molecular FormulaC10H13N8O7P
Molecular Weight388.23 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)COP(=O)(O)O)O)O)N
InChIInChI=1S/C10H13N8O7P/c11-7-4-8(14-2-13-7)18(10(15-4)16-17-12)9-6(20)5(19)3(25-9)1-24-26(21,22)23/h2-3,5-6,9,19-20H,1H2,(H2,11,13,14)(H2,21,22,23)/t3-,5-,6-,9-/m1/s1
InChIKeyDHPCYOPKNHVUPP-UUOKFMHZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Azidoadenosine 5'-monophosphate (8-N3-AMP) Procurement Guide: Photoaffinity Probe for AMP-Binding Proteins


8-Azidoadenosine 5'-monophosphate (8-N3-AMP) is a photoreactive analog of adenosine 5'-monophosphate (AMP), belonging to the class of 8-azidopurine nucleotides [1]. This compound is characterized by an azido group at the 8-position of the adenine ring, enabling its use as a photoaffinity label for the covalent modification of AMP-binding proteins upon UV irradiation [2]. As a tool compound, it is primarily utilized in biochemical research to map nucleotide-binding sites, study allosteric regulation, and identify interacting proteins [3].

Photoaffinity covalent labeling workflow – Enables UV-triggered, irreversible attachment to AMP-binding proteins for capture and mapping.
AMP-binding protein target identification – Designed for site-specific photolabeling of enzymes, transporters, and regulatory proteins that recognize AMP.
Allosteric regulation mapping – Reported functional mimic of AMP in enzyme activation/inhibition contexts, supporting structure-function studies.

Why 8-Azidoadenosine 5'-monophosphate Cannot Be Substituted by Generic AMP Analogs


The procurement of a generic AMP analog cannot functionally replace 8-azidoadenosine 5'-monophosphate (8-N3-AMP) for critical experimental workflows. 8-N3-AMP's defining feature is its capacity for UV light-triggered, irreversible covalent attachment to target proteins, a property absent in standard AMP, ATP, or non-photoreactive analogs [1]. This covalent modification enables precise, site-specific mapping of AMP-binding domains and the stable capture of transient protein-nucleotide interactions for downstream analysis, such as peptide sequencing or identification of novel binding partners, which is unattainable with reversible analogs [2]. Furthermore, the specific position of the azido group at the 8-position dictates its unique binding site selectivity and kinetic behavior compared to other azido-substituted nucleotides (e.g., 2-azido or 8-N3-cAMP), making substitution scientifically invalid for studies requiring an AMP-specific probe [3].

8-Azidoadenosine 5'-monophosphate
  • UV-triggered covalent, irreversible binding
  • 8-position azido group for defined binding-site orientation
  • Enables stable capture of transient interactions
Generic AMP or Non-Photoreactive Analogs
  • Reversible binding – may fail to capture low-affinity or transient targets
  • No covalent handle – prevents downstream peptide mapping
  • Binding site selectivity may shift without 8-azido modification

Quantitative Evidence for 8-Azidoadenosine 5'-monophosphate Differentiation: A Comparator-Based Analysis


Functional Mimicry of Natural AMP in Allosteric Enzyme Activation

8-Azidoadenosine 5'-monophosphate (8-N3-AMP) functions as a functional equivalent to the natural activator AMP for glycogen phosphorylase. It was demonstrated to replace AMP as an allosteric modifier of both phosphorylases a and b, with the pH optimum and the extent of activation being comparable to that observed with AMP [1]. The effects of 8-N3-AMP and AMP on phosphorylase b are additive when each is present at a concentration which gives less than 50% activation, further confirming its functional similarity [1].

Allosteric Activation of Glycogen Phosphorylase
Head-to-head
Comparable activation extent and pH optimum to natural AMP; additive effect at submaximal concentrations.
Supports AMP-like binding fidelity for photoaffinity labeling studies.
Rabbit muscle phosphorylase a/b in vitro assay; functional mimicry confirmed under reported conditions.
Glycogen Phosphorylase Allosteric Regulation Enzyme Activation

Allosteric Inhibition of Fructose-1,6-Bisphosphatase

8-Azidoadenosine 5'-monophosphate (8-azido-AMP) acts as a direct allosteric inhibitor of fructose-1,6-bisphosphatase, mimicking the regulatory function of AMP. Photolysis of the enzyme with 8-azido-[14C]AMP results in a linear correlation between reagent incorporation and loss of enzyme activity [1]. Extrapolation to zero activity correlates with the incorporation of 3.7 mol of reagent per mol of enzyme, or approximately 0.9 per subunit, demonstrating a stoichiometric relationship between covalent modification and functional inactivation [1].

Allosteric Inhibition of FBPase
Head-to-head
3.7 mol reagent/mol enzyme for complete inactivation (~0.9 per subunit) upon photolysis.
Demonstrates stoichiometric covalent inactivation, enabling occupancy–function correlation.
Purified pig kidney FBPase; irreversible inactivation vs. reversible AMP inhibition.
Fructose-1,6-Bisphosphatase Allosteric Inhibition Gluconeogenesis

Selective Irreversible Inhibition of Methotrexate Transport System

8-Azidoadenosine 5'-monophosphate (8-azido-AMP) acts as a competitive inhibitor of the methotrexate transport system in L1210 cells, with a Ki of 140 µM [1]. Upon UV irradiation, it irreversibly inhibits methotrexate uptake, with a half-maximal reduction in transport rate occurring at an 8-azido-AMP concentration of 65 µM [1]. The light-induced reaction is rapid, with a t1/2 of 2 minutes at 23°C under the described conditions [1].

Methotrexate Transport System Inhibition
Head-to-head
Reversible Ki = 140 µM; photolysis half-maximal transport reduction at 65 µM, t1/2 ≈ 2 min at 23°C.
Supports light-dependent functional knockout of a transport system in cell-based assays.
L1210 murine leukemia cells; irreversible inactivation upon UV, unlike reversible competition.
Drug Transport Photoaffinity Labeling Carrier Proteins

Discrimination of Separate Nucleotide Binding Sites in CFTR

8-Azidoadenosine 5'-monophosphate (8-N3-AMP) and 8-azidoadenosine 5'-triphosphate (8-N3-ATP) were used to photolabel separate, distinct binding sites on the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) [1]. Labeling of the AMP-binding site with 8-N3-AMP required the presence of ATP, while AMP enhanced photolabeling with 8-N3-ATP at ATP-binding site 2 [1]. This mutual influence demonstrates the compound's unique ability to probe complex, allosteric nucleotide interactions.

CFTR Nucleotide Site Discrimination
Head-to-head
8-N3-AMP labels distinct AMP site on CFTR; labeling requires ATP. 8-N3-ATP labels a separate site, enhanced by AMP.
Enables deconvolution of multi-site nucleotide-binding proteins for AMP-specific interaction mapping.
Purified CFTR protein; cross-talk between sites observed under reported conditions.
CFTR Adenylate Kinase Nucleotide Binding

Kinetic Specificity and Covalent Modification Site Identification in Transhydrogenase

8-Azidoadenosine 5'-monophosphate was used as an active-site-directed photoaffinity label for nicotinamide nucleotide transhydrogenase. In the dark, it was kinetically specific for the catalytic NAD(H)-binding site [1]. Upon light activation, its incorporation led to near 100% enzyme inactivation at a stoichiometry of approximately 1 mol label/mol transhydrogenase monomer [1]. Subsequent peptide mapping and sequencing identified the specific covalent modification site at Tyr-1006 within the 1001-1027 amino acid sequence [1].

Transhydrogenase Active-Site Mapping
Head-to-head
Kinetically specific for NAD(H) site; covalent modification of Tyr-1006; ~1 mol label/mol monomer for full inactivation.
Supports residue-level identification of binding sites via peptide mapping after photolabeling.
Beef heart transhydrogenase; 5′-AMP and 2′-AMP provided poor protection, confirming probe specificity.
Transhydrogenase NAD(H) Binding Site Peptide Mapping

Protection from Photoinactivation in ADP-Glucose Synthetase

8-Azidoadenosine 5'-monophosphate (8-N3AMP) acts as a reversible allosteric inhibitor of E. coli ADP-glucose synthetase in the dark, mimicking AMP [1]. Upon photolysis at 254 nm, it covalently modifies the enzyme, with photoincorporation linearly related to loss of catalytic activity up to at least 65% inactivation [1]. The substrate ADPG provides nearly 100% protection from photoinactivation, while the substrate ATP provides approximately 50% protection and the natural inhibitor AMP provides only about 30% protection [1].

ADP-Glucose Synthetase Protection
Head-to-head
Photolabeling protection: ADPG ~100%, ATP ~50%, AMP ~30%; linear inactivation up to 65% loss.
Reveals binding-site overlap hierarchy among substrate, ATP, and AMP via differential protection.
E. coli ADP-glucose synthetase; 254 nm UV; differential protection quantifies active-site architecture.
ADP-Glucose Synthetase Allosteric Regulation Photoinactivation

High-Impact Research Applications for 8-Azidoadenosine 5'-monophosphate (8-N3-AMP)


Mapping AMP-Binding Sites on Purified Enzymes for Structure-Function Studies

8-Azidoadenosine 5'-monophosphate is ideal for identifying and mapping the precise AMP-binding site on purified enzymes of interest. Following the validated protocols for glycogen phosphorylase [1] and fructose-1,6-bisphosphatase [2], users can photolabel their target protein, digest it, and use mass spectrometry or Edman degradation to identify the modified peptide and residue. This application directly leverages the compound's ability to act as a functional AMP mimic while providing a covalent handle for downstream analysis.

Investigating Multi-Site Nucleotide-Binding Proteins Like CFTR and ABC Transporters

For complex proteins with multiple nucleotide-binding sites, such as CFTR [3], 8-N3-AMP provides a specific tool to dissect AMP-specific interactions separate from ATP-binding events. By using 8-N3-AMP in conjunction with 8-N3-ATP, researchers can map distinct binding sites and study their allosteric crosstalk, an analysis not possible with natural, non-photoreactive nucleotides.

Covalent Inhibition and Functional Knockout of Transport Systems

Researchers studying drug transport or metabolite uptake can utilize 8-N3-AMP to achieve irreversible, light-dependent inactivation of target carriers, as demonstrated with the methotrexate transport system [4]. This method enables the creation of stable, functional knockouts for cellular assays, allowing for the study of transport system contributions without the reversibility and potential washout issues associated with standard competitive inhibitors.

Determining Stoichiometry of Binding and Inactivation for Enzyme Mechanism Elucidation

8-Azidoadenosine 5'-monophosphate is a powerful tool for correlating active site occupancy with loss of function. As shown in studies with transhydrogenase [5] and fructose-1,6-bisphosphatase [2], the compound's covalent incorporation can be quantified and linearly correlated with inactivation. This allows for the precise determination of binding stoichiometry per functional unit, providing key mechanistic insights into enzyme catalysis and regulation.

Application
Selection Property
Validation Focus
Mapping AMP-binding sites on purified enzymes
Photoaffinity covalent labeling with functional AMP mimicry
Peptide mapping by MS or Edman degradation to identify modified residues
Multi-site nucleotide-binding protein investigation (e.g., CFTR, ABC transporters)
AMP-specific, site-selective photolabeling distinct from ATP analogs
Differentiation of AMP vs. ATP binding sites and allosteric cross-talk
Functional knockout of transport systems in cell models
Light-dependent irreversible inactivation of carrier proteins
Stable transport-deficient phenotype for cellular uptake studies
Stoichiometry of binding and inactivation for enzyme mechanism studies
Quantifiable covalent incorporation linearly related to activity loss
Correlation of active-site occupancy with catalytic function

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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